Orismilast is a next-generation, high-potency phosphodiesterase 4 inhibitor that selectively targets the phosphodiesterase 4B and phosphodiesterase 4D subtypes. This compound is primarily developed for its anti-inflammatory properties and has shown promise in treating various dermatological and immunological diseases, including psoriasis and atopic dermatitis. The development of Orismilast is spearheaded by UNION Therapeutics, which has conducted multiple phases of clinical trials to ensure its efficacy and safety in therapeutic applications .
The synthesis of Orismilast involves several complex chemical reactions, though specific details regarding its synthetic routes are not extensively documented in public sources. General industrial production methods focus on large-scale synthesis under controlled conditions to maintain the compound's purity and potency. The synthetic strategies may include:
The reaction conditions typically involve using polar aprotic solvents such as N,N-dimethylformamide or N-methylpyrrolidone, often at elevated temperatures ranging from 40 to 120 degrees Celsius .
Orismilast's molecular structure is characterized by specific functional groups that contribute to its pharmacological activity. The compound's chemical formula is CHNO, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The structural features include:
The precise three-dimensional conformation of Orismilast plays a critical role in its binding affinity and selectivity towards its target enzymes, influencing its therapeutic effects .
Orismilast undergoes various chemical reactions during its synthesis and metabolic processing. Key reactions include:
The primary products formed from these reactions are metabolites that retain anti-inflammatory properties similar to those of the parent compound. This metabolic pathway is significant for understanding how Orismilast exerts its effects in biological systems .
Orismilast functions primarily by inhibiting phosphodiesterase 4 enzymes, specifically targeting the phosphodiesterase 4B and phosphodiesterase 4D isoforms. The mechanism involves:
This multi-faceted approach allows Orismilast to act early in the inflammatory cascade, making it effective against various inflammatory conditions .
Orismilast exhibits several notable physical and chemical properties:
These properties are critical for formulating Orismilast into effective therapeutic agents for clinical use .
Orismilast has significant scientific applications across various fields:
The ongoing research into Orismilast highlights its potential as a versatile therapeutic agent with broad applications in treating inflammatory diseases .
Orismilast is a novel, orally active small molecule inhibitor targeting phosphodiesterase-4 (PDE4), developed as a next-generation therapeutic for chronic inflammatory skin diseases (CISDs) and immune-mediated conditions. It represents a significant advancement in PDE4 inhibition due to its potent and selective action on PDE4B and PDE4D subtypes, which are critically involved in the inflammatory cascade [5] [6]. By elevating intracellular cyclic adenosine monophosphate (cAMP) levels, Orismilast modulates key pro-inflammatory pathways, reducing the production of cytokines such as TNF-α, IFN-γ, IL-17, IL-22, and IL-23 [5]. This broad-spectrum anti-inflammatory activity positions it as a promising candidate for conditions including plaque psoriasis, atopic dermatitis (AD), hidradenitis suppurativa (HS), and ulcerative colitis [3] [7]. Its development addresses the unmet need for effective oral therapies with improved safety and tolerability profiles compared to first-generation PDE4 inhibitors.
Orismilast (chemical name: 2-(3,5-dichloro-1-oxido-4-pyridinyl)-1-(7-(difluoromethoxy)-2',3',5',6'-tetrahydro-1',1'-dioxidospiro(1,3-benzodioxole-2,4'-(4h)thiopyran)-4-yl)ethanone) is classified as a potent second-generation PDE4 inhibitor. It belongs to the chemical class of benzodioxole-containing spiro compounds with chlorinated and fluorinated hydrocarbon modifications, contributing to its enhanced selectivity and metabolic stability [1] [2].
Structural Characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₅Cl₂F₂NO₇S |
Molecular Weight | 510.29 g/mol |
CAS Number | 1353546-86-7 |
Solubility | Soluble in DMSO (195.97 mM) |
SMILES | [O-][N+]1=CC(Cl)=C(CC(=O)C2=CC=C(OC(F)F)C3=C2OC2(CCS(=O)(=O)CC2)O3)C(Cl)=C1 |
Pharmacological Mechanism:Orismilast exerts its effects through highly selective inhibition of PDE4 isoenzymes, particularly subtypes B and D. PDE4 hydrolyzes cAMP, a secondary messenger that regulates inflammatory responses via protein kinase A (PKA) and cAMP response element-binding protein (CREB) pathways. By inhibiting PDE4B/D, Orismilast increases intracellular cAMP, thereby suppressing the transcription of pro-inflammatory mediators and promoting anti-inflammatory cytokines like IL-10 [5] [8].
PDE4 Subtype | IC₅₀ (nM) |
---|---|
PDE4B3 | 3 |
PDE4D5 | 3 |
PDE4D7 | 3 |
PDE4B2 | 6 |
PDE4D3 | 8 |
PDE4A4 | 11 |
PDE4C2 | 104 |
This subtype selectivity differentiates Orismilast from earlier PDE4 inhibitors (e.g., apremilast), contributing to its improved potency and potentially reduced side-effect profile [6]. Preclinical studies demonstrate its efficacy in reducing TNF-α, IFN-γ, IL-4, IL-5, IL-13, IL-22, and IL-23 secretion in human peripheral blood mononuclear cells (PBMCs), confirming broad anti-inflammatory effects across T-helper (Th)1, Th2, and Th17 pathways [5].
Orismilast was originally developed by LEO Pharma (as LEO-32731) and later advanced by UNION Therapeutics through strategic partnerships with Innovent Biologics (for Greater China) and others [1] [3]. Its development trajectory reflects targeted optimization for enhanced tolerability and efficacy in immune-mediated diseases.
Key Developmental Milestones:
Year | Event | Significance |
---|---|---|
2020 | FDA IND Clearance for Phase 2b Psoriasis Trial | Enabled U.S. clinical development |
2021 | FDA Fast Track Designation for Atopic Dermatitis | Priority status for AD development |
2022 | Completion of IASOS Phase 2b Enrollment (N=202) | Pivotal efficacy data generation |
2023 | Topline Phase 2b Psoriasis Data Release | Confirmed superior efficacy vs. placebo |
2025 | Phase II Completion for HS and AD (NCT05190419) | Indication expansion underway |
Strategic Partnerships:In September 2021, UNION Therapeutics licensed Orismilast rights to Innovent Biologics for development and commercialization in Mainland China, Hong Kong, Macau, and Taiwan, accelerating its global reach [3]. Current development status across indications includes Phase II for psoriasis, AD, HS, and ulcerative colitis, positioning Orismilast as a multi-indication therapeutic asset [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: